2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride
Description
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is a synthetic adamantane derivative characterized by a methanamine group substituted with a chlorine atom and a methyl group at the 1-position of the adamantane ring. Its molecular formula is C₁₂H₂₁Cl₂N, with a molecular weight of 262.67 g/mol.
Properties
CAS No. |
59177-62-7 |
|---|---|
Molecular Formula |
C12H21Cl2N |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
1-(2-chloro-1-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H20ClN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H |
InChI Key |
CJYGDQSGQZUEBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-N-methyl-1-adamantanemethanamine Hydrochloride
General Synthetic Strategies
The synthesis of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride generally proceeds via:
- Functionalization of adamantanemethanamine or related adamantane derivatives.
- Introduction of the chloro substituent on the methanamine side chain.
- Methylation of the amine nitrogen.
- Conversion to the hydrochloride salt for stability and isolation.
Specific Synthetic Routes and Reaction Conditions
Chlorination of Amino Alcohol Precursors
A common approach involves starting from 2-(methylamino)ethanol derivatives, which are chlorinated using reagents such as thionyl chloride or sulfuryl dichloride to yield the corresponding 2-chloro-N-methyl ethanamine hydrochloride analogues.
These methods, while developed for simpler ethanamine analogues, provide a foundation for adapting to adamantanemethanamine derivatives by substituting the ethanamine moiety with the adamantane-containing side chain.
Adamantane Core Functionalization via Lithiation and Subsequent Reactions
Research on adamantane derivatives demonstrates the use of strong bases such as n-butyl lithium or lithium diisopropylamide (LDA) for lithiation at the 2-position of adamantanone or adamantanecarbonitrile, followed by electrophilic substitution or nucleophilic addition to introduce functional groups.
- For example, lithiation of adamantanone followed by reaction with acetonitrile yields 2-(2-hydroxy-2-adamantyl)acetonitrile in quantitative yield (97%).
- Subsequent reduction of nitriles with lithium aluminum hydride (LiAlH4) in tetrahydrofuran produces aminoalcohols, which can be further transformed into amines.
- The Strecker reaction has been employed to prepare α-aminomethyl adamantanemethanamine derivatives by reacting adamantanecarboxaldehyde with sodium cyanide and methylamine, followed by catalytic hydrogenation.
These methods provide routes to introduce the amino functionality on the adamantane scaffold, which can then be methylated and chlorinated to obtain the target compound.
Data Tables from Research and Synthetic Results
Physical and Chemical Characterization of Related 2-Chloro-N-alkylacetamide Derivatives
| Compound Code | Substituent (R) | Melting Point (°C) | Yield (%) | Rf Value |
|---|---|---|---|---|
| 3a | Alkyl/Aryl | 118-120 | 83.21 | 0.65 |
| 3b | Alkyl/Aryl | 140-142 | 82.77 | 0.62 |
| 3c | Alkyl/Aryl | 86-91 | 21.55 | 0.63 |
| 3d | Alkyl/Aryl | 98-99 | 70.32 | 0.66 |
Note: These data correspond to analogues of 2-chloro-N-alkylacetamides, which share structural features with the adamantanemethanamine derivatives and provide insight into yields and purity achievable.
Analytical Techniques for Confirmation
- Infrared Spectroscopy (IR) : Used to confirm functional groups such as amine, chloro, and adamantane cage vibrations.
- Nuclear Magnetic Resonance (NMR) : Proton NMR provides chemical shifts consistent with methylated amines and adamantane protons, while carbon NMR confirms the carbon skeleton.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and purity.
- Melting Point Determination : Used for assessing the purity and identity of the hydrochloride salt.
Summary of Research Discoveries and Perspectives
- The adaptation of chlorination methods from simpler ethanamine derivatives to adamantanemethanamine analogues is feasible and effective.
- Lithiation strategies combined with nucleophilic substitution and reduction steps enable efficient construction of the adamantane-based amine scaffold.
- Strecker synthesis offers a versatile pathway for introducing aminomethyl groups on adamantane, which can be further modified.
- High yields (up to 96%) and purity are achievable using thionyl chloride chlorination under controlled conditions.
- The hydrochloride salt form improves compound stability and facilitates isolation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxylated derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride lies in its potential as an antiviral agent. Adamantane derivatives have historically been used to treat viral infections, particularly influenza. The compound's structure allows it to interact with viral proteins, inhibiting their function.
Antiviral Activity
Research indicates that adamantane derivatives can inhibit the M2 ion channel of the influenza virus, which is essential for viral uncoating and replication. Studies have shown that modifications to the adamantane core can enhance binding affinity and efficacy against resistant strains of the virus, such as the S31N mutant of influenza A .
Table 1: Comparative Antiviral Efficacy of Adamantane Derivatives
| Compound Name | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Amantadine | Influenza A | 16 | |
| Rimantadine | Influenza A | >200 | |
| 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride | Influenza A (S31N) | TBD |
Neurological Applications
The compound also shows promise in neurological applications, particularly in the treatment of neurodegenerative diseases. Adamantane derivatives have been studied for their neuroprotective properties and ability to modulate glutamate receptors, which are implicated in conditions like Parkinson's disease.
Neuroprotective Effects
Research has demonstrated that certain adamantane derivatives can protect neuronal cells from excitotoxicity and promote cellular survival under stress conditions. This is particularly relevant for developing treatments for conditions such as Alzheimer’s and Parkinson’s diseases.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study involving animal models of Parkinson's disease, administration of adamantane derivatives led to improved motor function and reduced neuronal loss, suggesting a protective effect against dopaminergic cell death .
Synthesis and Chemical Applications
In addition to its biological applications, 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations.
Chemical Synthesis
The compound can be utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it suitable for alkylation reactions and the formation of amine derivatives.
Table 2: Synthetic Applications of 2-Chloro-N-methyl-1-adamantanemethanamine Hydrochloride
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-chloro-N-methyl-1-adamantanemethanamine hydrochloride with analogous adamantane derivatives:
Key Observations :
- Chlorine Substitution : The chloro group in the target compound increases electronegativity and may enhance binding to hydrophobic pockets in biological targets, contrasting with amantadine’s primary amine .
- Adamantane Core : All compounds share the tricyclic adamantane structure, which confers rigidity and resistance to enzymatic degradation .
Pharmacological and Toxicological Profiles
Amantadine HCl
- Use : Antiviral (influenza A), Parkinson’s disease.
- Mechanism : Blocks viral M2 ion channels and increases dopamine release.
- Safety : Generally well-tolerated but may cause CNS side effects (e.g., insomnia) .
Rimantadine HCl
- Use : Influenza A prophylaxis.
- Advantage : Higher lipophilicity than amantadine, improving tissue penetration.
- Toxicity : Lower incidence of CNS effects compared to amantadine .
Memantine HCl
- Use : Alzheimer’s disease.
- Mechanism: Non-competitive NMDA receptor antagonist.
- Safety : Mild adverse effects (dizziness, headache) due to targeted receptor modulation .
2-Chloro-N-methyl-1-adamantanemethanamine HCl
- Potential Applications: Unspecified in evidence, but structural features suggest possible CNS or antiviral activity.
- Safety: No hazard data available, but chloroalkylamines may exhibit higher reactivity or toxicity than non-halogenated analogs .
Research and Development Trends
- Adamantane Derivatives : Increasing interest in modifying substituents to optimize pharmacokinetics (e.g., rimantadine’s ethylamine chain for improved efficacy) .
Biological Activity
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is a compound derived from adamantane, a structure known for its unique cage-like carbon framework. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 201.71 g/mol
- Chemical Structure : The adamantane framework contributes to the compound's stability and lipophilicity, which can influence its biological interactions.
The biological activity of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, notably the dopaminergic and serotonergic pathways. The compound may act as a modulator of these pathways, influencing neurotransmission and potentially exhibiting psychoactive properties.
Biological Activities
- Antidepressant Effects : Research indicates that compounds related to adamantane structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a likely mechanism .
- Neuroprotective Properties : Some studies suggest that adamantane derivatives may provide neuroprotection against oxidative stress and neuronal damage, which could be beneficial in neurodegenerative diseases .
- Antiviral Activity : Similar compounds have been explored for their antiviral properties, particularly against influenza viruses, highlighting their potential in infectious disease treatment .
Study on Antidepressant Activity
A study conducted by Bosmans et al. (2017) examined the effects of various adamantane derivatives on the yeast mating MAP kinase pathway, which is analogous to certain human neurotransmitter pathways. Modifications to the scaffold protein led to altered responses, suggesting potential antidepressant mechanisms through similar pathways in mammals .
Neuroprotective Study
In another investigation, researchers explored the neuroprotective effects of adamantane derivatives in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta aggregation and promote neuronal survival under stress conditions .
Data Table: Summary of Biological Activities
Safety and Toxicology
The safety profile of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride indicates potential irritations upon contact with skin or eyes, necessitating caution during handling . Long-term toxicity studies are required to fully understand the safety implications for therapeutic use.
Q & A
Basic: What safety protocols are critical for handling 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. A fume hood is mandatory for handling powdered forms to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C. Avoid long-term storage due to potential degradation; verify SDS updates periodically .
- Disposal : Dispose via certified hazardous waste facilities, adhering to federal and local regulations. Neutralization protocols (e.g., with dilute HCl/NaOH) may apply depending on lab-specific risk assessments .
Basic: What synthetic routes are commonly employed to prepare 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride?
Answer:
- Step 1 : Start with adamantane derivatives (e.g., 1-adamantanamine) and introduce chloro and methyl groups via nucleophilic substitution. Use anhydrous dichloromethane as a solvent to minimize hydrolysis .
- Step 2 : Optimize reaction temperature (typically 0–5°C) to control exothermic reactions during chlorination.
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (>98%) .
Advanced: How can researchers resolve contradictions in stability data for adamantane-based hydrochlorides under varying pH conditions?
Answer:
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor degradation via HPLC and mass spectrometry to identify byproducts (e.g., dechlorinated or oxidized derivatives) .
- Data Analysis : Use Arrhenius kinetics to model degradation rates. Cross-reference with structurally similar compounds (e.g., memantine hydrochloride) to validate trends .
- Mitigation : Buffer solutions (pH 4–6) and inert atmospheres (N₂) minimize hydrolysis and oxidation .
Advanced: What analytical techniques are optimal for characterizing structural integrity and purity?
Answer:
Advanced: How does the chloro substituent on the adamantane ring influence biological activity compared to non-chlorinated analogs?
Answer:
- Mechanistic Insight : The chloro group enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration. Compare with amantadine (non-chlorinated) using in vitro permeability assays (e.g., PAMPA) .
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) show chloro substitution increases van der Waals interactions with hydrophobic NMDA receptor pockets .
- Validation : Synthesize and test analogs (e.g., 2-fluoro or 2-bromo derivatives) to isolate electronic vs. steric effects .
Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram quantities?
Answer:
- Reactor Setup : Use jacketed reactors with precise temperature control (±1°C). Avoid metal catalysts to prevent halogen exchange side reactions .
- Solvent Choice : Replace dichloromethane with less toxic solvents (e.g., THF) for large-scale reactions, ensuring equivalent polarity via Hansen solubility parameters .
- Yield Optimization : Monitor reaction progress via inline FTIR (C–Cl stretch at 750 cm⁻¹) to terminate at peak conversion (~90%) .
Advanced: How can researchers mitigate interference from degradation products during bioactivity assays?
Answer:
- Sample Preparation : Pre-treat stock solutions with solid-phase extraction (C18 cartridges) to remove polar degradation byproducts .
- Assay Controls : Include spiked samples with synthetic degradation markers (e.g., dechlorinated analog) to validate specificity in ELISA or cell-based assays .
- Statistical Analysis : Use multivariate regression to correlate bioactivity (IC₅₀) with purity metrics (HPLC area%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
